5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- is a heterocyclic compound that belongs to the class of benzopyranopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused benzopyran and pyridine ring system, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- can be achieved through various synthetic routes. One efficient method involves the cyclization of corresponding 2-phenoxynicotinic acids in polyphosphoric acid . This method allows for the preparation of multiple derivatives of the compound, which can be further investigated for their biological properties.
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions (MCRs) that combine complex structures from simple substrates in a one-pot reaction. These reactions are advantageous due to their short reaction periods, high efficiency, and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include triethylammonium acetate (TEAA) under microwave irradiation, zinc oxide (ZnO) catalyst, and iron (II) in an acidic medium . These conditions facilitate efficient and selective transformations of the compound.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of 5H-1Benzopyrano[4,3-b]pyridine, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new therapeutic agents due to its potential antimicrobial, anti-inflammatory, and anticancer activities . Additionally, the compound is investigated for its psychotropic properties and its ability to inhibit specific enzymes and pathways in biological systems .
Wirkmechanismus
The mechanism of action of 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- involves its interaction with molecular targets and pathways in the body. It can inhibit the release of chemical mediators and modulate various signaling pathways, leading to its therapeutic effects . The compound’s structure allows it to interact with specific enzymes and receptors, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- include benzo[h]pyrano[2,3-b]quinolines and pyrano[2,3-b]quinoline derivatives . These compounds share a similar fused ring system and exhibit comparable biological activities.
Uniqueness: What sets 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- apart is its specific substitution pattern and the resulting unique chemical properties. This compound’s structure allows for diverse modifications, making it a valuable scaffold for developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
106823-28-3 |
---|---|
Molekularformel |
C24H17NO |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2,3-diphenyl-5H-chromeno[4,3-b]pyridine |
InChI |
InChI=1S/C24H17NO/c1-3-9-17(10-4-1)21-15-19-16-26-22-14-8-7-13-20(22)24(19)25-23(21)18-11-5-2-6-12-18/h1-15H,16H2 |
InChI-Schlüssel |
IUUDOERRKUFTLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(N=C2C3=CC=CC=C3O1)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.